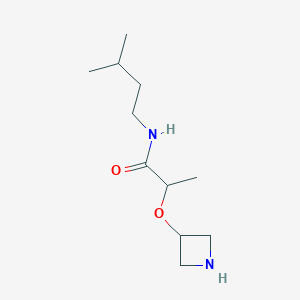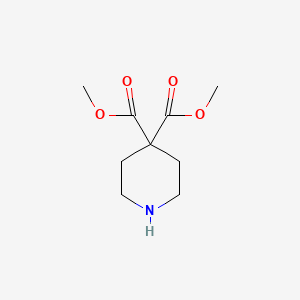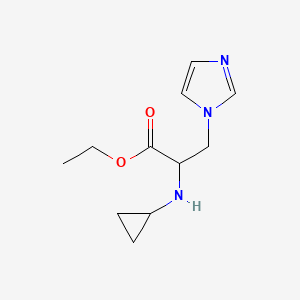
2-(Thiolan-3-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Thiolan-3-yl)morpholine is a heterocyclic compound that features both a morpholine ring and a thiolane ring Morpholine is a six-membered ring containing both nitrogen and oxygen atoms, while thiolane is a five-membered ring containing a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiolan-3-yl)morpholine typically involves the reaction of morpholine with thiolane derivatives. One common method is the nucleophilic substitution reaction where morpholine reacts with a thiolane derivative under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is usually maintained between 50-100°C .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of transition metal catalysts such as palladium or nickel can facilitate the coupling reactions between morpholine and thiolane derivatives .
Análisis De Reacciones Químicas
Types of Reactions
2-(Thiolan-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiolane derivatives with different oxidation states.
Substitution: The nitrogen atom in the morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives with different oxidation states.
Substitution: Alkylated or acylated morpholine derivatives.
Aplicaciones Científicas De Investigación
2-(Thiolan-3-yl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Thiolan-3-yl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The morpholine ring can act as a hydrogen bond acceptor, while the thiolane ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A six-membered ring containing nitrogen and oxygen.
Thiolane: A five-membered ring containing sulfur.
Thiomorpholine: A compound containing both morpholine and thiolane rings.
Uniqueness
2-(Thiolan-3-yl)morpholine is unique due to the presence of both morpholine and thiolane rings in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components .
Propiedades
Fórmula molecular |
C8H15NOS |
|---|---|
Peso molecular |
173.28 g/mol |
Nombre IUPAC |
2-(thiolan-3-yl)morpholine |
InChI |
InChI=1S/C8H15NOS/c1-4-11-6-7(1)8-5-9-2-3-10-8/h7-9H,1-6H2 |
Clave InChI |
PWRHXVURSMNHAU-UHFFFAOYSA-N |
SMILES canónico |
C1CSCC1C2CNCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-{Bicyclo[2.2.1]heptan-2-yl}propanenitrile](/img/structure/B13533648.png)

![Dispiro[2.1.5^{5}.3^{3}]tridecan-12-ylmethanamine](/img/structure/B13533675.png)








